1-(4-Aminophenyl)-3,3-dichloropropan-1-one
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Overview
Description
1-(4-Aminophenyl)-3,3-dichloropropan-1-one is an organic compound that features an aminophenyl group and dichloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3,3-dichloropropan-1-one typically involves the reaction of 4-aminophenyl derivatives with dichloropropanone under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction where 4-aminophenyl is reacted with 3,3-dichloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-3,3-dichloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the amino group to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Aminophenyl)-3,3-dichloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3,3-dichloropropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-2,2-dichloropropan-1-one
- 1-(4-Aminophenyl)-3,3-dibromopropan-1-one
- 1-(4-Aminophenyl)-3-chloropropan-1-one
Uniqueness
1-(4-Aminophenyl)-3,3-dichloropropan-1-one is unique due to its specific substitution pattern and the presence of both amino and dichloropropanone groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65412-00-2 |
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Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3,3-dichloropropan-1-one |
InChI |
InChI=1S/C9H9Cl2NO/c10-9(11)5-8(13)6-1-3-7(12)4-2-6/h1-4,9H,5,12H2 |
InChI Key |
MAAUQIKKYQFSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(Cl)Cl)N |
Origin of Product |
United States |
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